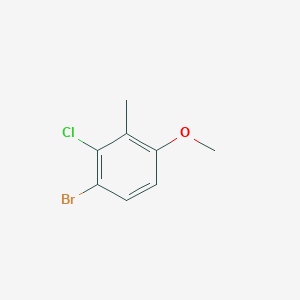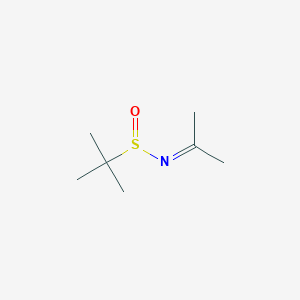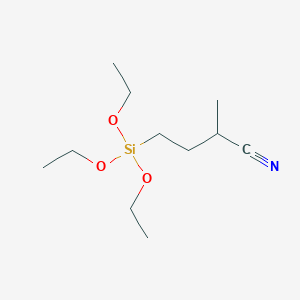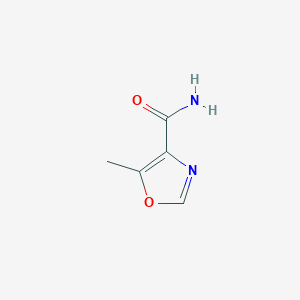
5-甲基恶唑-4-甲酰胺
描述
5-Methyloxazole-4-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is used in research and development.
Synthesis Analysis
The synthesis of isoxazole-based amides, which could include 5-Methyloxazole-4-carboxamide, involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .
Chemical Reactions Analysis
Oxazoles, including 5-Methyloxazole-4-carboxamide, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched synthesis of oxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
5-Methyloxazole-4-carboxamide is a solid at room temperature . Its molecular weight is 126.11 g/mol .
科学研究应用
抗菌特性
5-甲基恶唑-4-甲酰胺及其相关化合物已证明具有良好的抗菌活性。例如,5-甲基-1H-1,2,3-三唑-4-甲酰胺对金黄色葡萄球菌表现出有效的抗菌作用。这表明在开发新型抗菌剂方面具有潜在应用 (Pokhodylo 等人,2021)。
DNA 相互作用和潜在治疗应用
研究表明,5-甲基恶唑-4-甲酰胺的衍生物,如 5-(3-甲基-1-三氮烯)咪唑-4-甲酰胺,可以与 DNA 相互作用。这种相互作用对开发抗癌疗法具有重要意义,因为这些化合物可以诱导 DNA 修复合成,并可能导致癌细胞中的 DNA 退化 (Mizuno & Decker,1976)。
抑制血小板聚集
5-取代恶唑-4-甲酰胺衍生物已显示出对血小板聚集的抑制作用,在某些情况下与阿司匹林相当。这表明它们在治疗与血凝块和心血管疾病相关的疾病方面具有潜在应用 (Ozaki 等人,1983)。
复杂有机分子的合成
5-甲基恶唑-4-甲酰胺及其衍生物是合成复杂有机分子的关键中间体。它们的合成和操作在有机化学中有着广泛的应用,特别是在具有潜在药理活性的新化合物的创造中 (Vijay Kumar 等人,2012)。
安全和危害
作用机制
Target of Action
It is structurally similar to 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), which is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .
Biochemical Pathways
Aicar, a structurally similar compound, is an intermediate in the generation of inosine monophosphate . Therefore, it’s plausible that 5-Methyloxazole-4-carboxamide might also be involved in purine metabolism.
Result of Action
Based on its structural similarity to aicar, it might influence cellular energy homeostasis by modulating ampk activity .
生化分析
Biochemical Properties
The role of 5-Methyloxazole-4-carboxamide in biochemical reactions is not yet fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 5-Methyloxazole-4-carboxamide on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Methyloxazole-4-carboxamide is not yet fully elucidated. It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Methyloxazole-4-carboxamide in laboratory settings are not yet fully understood. Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Methyloxazole-4-carboxamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 5-Methyloxazole-4-carboxamide is involved in are not yet fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 5-Methyloxazole-4-carboxamide within cells and tissues are not yet fully understood. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Methyloxazole-4-carboxamide and any effects on its activity or function are not yet fully understood. It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEACFUZALVVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



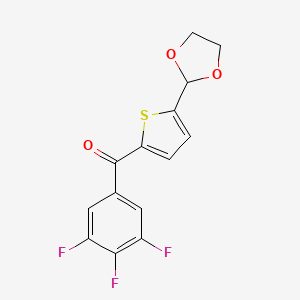

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)





